Product packaging for Calcium-Sensing Receptor Antagonists I(Cat. No.:CAS No. 478963-79-0)

Calcium-Sensing Receptor Antagonists I

Cat. No.: B1589592
CAS No.: 478963-79-0
M. Wt: 360.4 g/mol
InChI Key: RXVZJHDMMKTKDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Calcium Homeostasis and the CaSR Regulatory Role

The maintenance of stable calcium concentrations in the blood and tissues, known as calcium homeostasis, is critical for life. Calcium ions are not only fundamental for the structural integrity of bones and teeth but also play a vital role in nerve impulse transmission, muscle contraction, blood clotting, and the regulation of heart rhythm. nih.govresearchgate.net The body employs a sophisticated system to keep blood calcium levels within a very narrow range, and the CaSR is a central player in this regulatory network. nih.gov

The CaSR is a G-protein coupled receptor (GPCR) predominantly found on the surface of cells in the parathyroid glands and kidneys. nih.govwikipedia.org It continuously monitors the level of extracellular calcium ions. When calcium levels rise, the CaSR is activated, initiating a signaling cascade that suppresses the secretion of parathyroid hormone (PTH). nih.gov PTH is a key hormone that increases blood calcium levels by stimulating its release from bones, enhancing its reabsorption in the kidneys, and promoting the activation of Vitamin D to increase intestinal calcium absorption. Conversely, when blood calcium levels fall, the CaSR becomes less active, leading to an increase in PTH secretion to restore normal calcium concentrations. nih.gov This feedback loop is essential for maintaining the delicate balance of calcium required for normal bodily function.

Overview of CaSR Antagonists as a Class of Allosteric Modulators

Calcium-Sensing Receptor Antagonists, also referred to as calcilytics, are a class of drugs that block the action of the CaSR. nih.gov Unlike traditional antagonists that directly compete with the natural ligand (in this case, calcium) at the primary binding site (the orthosteric site), calcilytics are allosteric modulators. nih.govnih.gov This means they bind to a different, distinct site on the receptor. nih.gov

By binding to this allosteric site, these antagonists induce a conformational change in the receptor that reduces its sensitivity to extracellular calcium. researchgate.net In essence, they "trick" the parathyroid gland into perceiving that calcium levels are lower than they actually are. This leads to an increase in the secretion of parathyroid hormone (PTH). nih.govresearchgate.net This targeted mechanism of action makes CaSR antagonists a subject of significant interest for therapeutic applications where a controlled and transient increase in PTH is desired. nih.gov

The development of these compounds has been a challenge for medicinal chemists because the natural ligand for the CaSR is an inorganic ion (Ca2+), providing no initial structural template for drug design. nih.gov Nevertheless, small molecules capable of targeting the receptor have been successfully discovered and developed. nih.gov

Historical Context of CaSR Antagonist Development in Pharmacological Research

The journey of CaSR antagonist development began after the successful cloning and characterization of the Calcium-Sensing Receptor in the early 1990s. This discovery paved the way for understanding its pivotal role in calcium homeostasis and identified it as a viable drug target. The initial focus of pharmacological research was on CaSR agonists, known as calcimimetics, which activate the receptor and suppress PTH secretion. The success of the calcimimetic cinacalcet (B1662232) spurred interest in developing antagonists. nih.gov

The first small molecule CaSR antagonists, or calcilytics, were identified through high-throughput screening. One of the pioneering compounds in this class was NPS-2143 . wikipedia.org This compound was instrumental in early research, demonstrating the feasibility of antagonizing the CaSR to stimulate PTH secretion. wikipedia.org The initial development of calcilytics was primarily aimed at treating osteoporosis, with the hypothesis that a transient increase in endogenous PTH could have an anabolic effect on bone. nih.gov

Over the years, further research led to the development of other calcilytic compounds, including Ronacaleret (B1243355) and Encaleret (B607308) . oup.comnih.govbridgebio.com While the initial goal of using these agents for osteoporosis has met with limited success in clinical trials, research has continued, exploring their potential in other conditions such as hypoparathyroidism. nih.govhypoparathyroidismnews.com

Detailed Research Findings

The following tables provide a summary of key milestones in the development of CaSR antagonists and a snapshot of research findings for selected compounds.

Table 1: Historical Development of Key CaSR Antagonists

CompoundApproximate Year of First Report/Key DevelopmentSignificance
NPS-21432001One of the first selective and potent small-molecule CaSR antagonists (calcilytics) to be developed, serving as a crucial research tool. wikipedia.org
Ronacaleret (SB-751689)~2008Advanced into Phase II clinical trials for osteoporosis, providing valuable clinical data on the effects of prolonged PTH elevation. oup.comnih.gov
Encaleret (CLTX-305)~2021-2022Entered Phase 2b and subsequently Phase 3 clinical trials for Autosomal Dominant Hypocalcemia Type 1 (ADH1), a genetic form of hypoparathyroidism. bridgebio.comhypopara.org

Table 2: Selected Research Findings on CaSR Antagonists

CompoundResearch FindingStudy Type/ModelReference
NPS-2143Demonstrated potent antagonist activity at the human CaSR with an IC50 of 43 nM in blocking increases in cytoplasmic Ca2+ in HEK 293 cells expressing the receptor.In vitro (HEK 293 cells) nih.gov
RonacaleretIn a 12-month study of postmenopausal women, ronacaleret led to prolonged elevations in PTH but only modest increases in lumbar spine bone mineral density (0.3-1.6%) compared to teriparatide (9.1%).Clinical Trial (Phase II) oup.com
EncaleretIn a Phase 2b study of patients with ADH1, encaleret normalized mean blood calcium levels and 24-hour urine calcium excretion within five days of individualized dose titration.Clinical Trial (Phase 2b) hypopara.org
AXT914In a rat model of post-surgical hypoparathyroidism, AXT914 increased PTH secretion and corrected abnormal calcium and phosphorus homeostasis.In vivo (Rat model) e-enm.org

Compound Names Mentioned

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H24N2O2 B1589592 Calcium-Sensing Receptor Antagonists I CAS No. 478963-79-0

Properties

IUPAC Name

1-propan-2-yl-4-(4-propan-2-ylphenyl)-6-prop-2-ynoxyquinazolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O2/c1-6-13-27-19-11-12-21-20(14-19)22(24-23(26)25(21)16(4)5)18-9-7-17(8-10-18)15(2)3/h1,7-12,14-16H,13H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXVZJHDMMKTKDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NC(=O)N(C3=C2C=C(C=C3)OCC#C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20435799
Record name 1-(Propan-2-yl)-4-[4-(propan-2-yl)phenyl]-6-[(prop-2-yn-1-yl)oxy]quinazolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20435799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478963-79-0
Record name 1-(Propan-2-yl)-4-[4-(propan-2-yl)phenyl]-6-[(prop-2-yn-1-yl)oxy]quinazolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20435799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular and Cellular Pharmacology of Calcium Sensing Receptor Antagonists

Mechanism of Action of CaSR Antagonists

CaSR antagonists function by binding to the receptor at a site distinct from the primary agonist, thereby altering the receptor's conformation and reducing its response to extracellular calcium. patsnap.comatsjournals.org This allosteric inhibition provides a mechanism to fine-tune receptor activity rather than simply blocking the agonist binding site. atsjournals.org

Receptor Binding Kinetics and Ligand-Receptor Interactions

The interaction between CaSR antagonists and the receptor occurs within the seven-transmembrane (7TM) domain. eurekaselect.comnih.gov While different chemical scaffolds of NAMs bind to this general region, they can occupy distinct, though sometimes overlapping, sub-pockets and interact with different networks of amino acid residues. nih.gov

Cryo-electron microscopy studies have revealed that the binding pocket for the NAM, NPS-2143, is located deep within the 7TMD of a single protomer, with one end exposed to the lipid membrane. researchgate.netnih.gov The binding of NPS-2143 to one protomer appears to directly face TM6 of the other protomer in the receptor dimer, suggesting a potential cooperative binding mechanism between two antagonist molecules. researchgate.netnih.gov Although they have opposite effects, the binding site for NAMs like NPS-2143 partially overlaps with the binding site for positive allosteric modulators (PAMs). researchgate.net

Table 1: Research Findings on CaSR Antagonist Binding
Antagonist Class/CompoundBinding Site LocationKey Interactions and Research FindingsCitations
General Calcilytics (NAMs)7-transmembrane (7TM) domainBind to allosteric sites distinct from the orthosteric Ca2+ binding site. Different scaffolds occupy distinct but potentially overlapping regions. eurekaselect.comnih.gov
NPS-2143 (Amino alcohol)Deep within the 7TM domainOccupies a pocket exposed to the membrane at one end. The binding site partially overlaps with that of PAMs and other GPCR modulators. May exhibit cooperative binding. researchgate.netnih.gov
Structurally Diverse NAMs7TM domain and/or extracellular/intracellular loopsDifferent NAM scaffolds mediate negative allosteric modulation through distinct amino acid networks. nih.gov

Distinctions Between Orthosteric and Allosteric Binding Sites

The CaSR possesses multiple, functionally distinct binding sites that differentiate orthosteric agonists from allosteric modulators.

Orthosteric Site : The primary endogenous agonist for the CaSR is the extracellular calcium ion (Ca2+). acs.org The binding sites for Ca2+ are located within the large, N-terminal extracellular domain (ECD), specifically in a region known as the Venus Flytrap (VFT) module. wikipedia.orgacs.org Structural studies have identified at least four Ca2+ binding sites in the VFT domain. acs.orgresearchgate.net L-amino acids, which act as positive allosteric modulators, also bind within the VFT cleft. nih.govnih.gov

Allosteric Site : In contrast, CaSR antagonists like calcilytics bind to allosteric sites located entirely within the 7-transmembrane (7TM) domain of the receptor. eurekaselect.comnih.govresearchgate.net This site is physically separate from the VFT where Ca2+ binds. patsnap.comnih.gov The binding pocket for NAMs is buried within the helical bundle of the 7TM domain, a characteristic feature for allosteric modulators of class C GPCRs. researchgate.netnih.gov

Effects on CaSR Conformational Dynamics and Activation

The binding of a CaSR antagonist induces significant conformational changes that stabilize an inactive state of the receptor. Receptor activation by agonists like Ca2+ and L-amino acids involves the closure of the VFT domain, which initiates a conformational rearrangement of the 7TMDs to allow for G-protein coupling. nih.govnih.gov

CaSR antagonists counteract this process. The binding of the NAM NPS-2143 within the 7TM domain causes a substantial rearrangement of the dimeric 7TMD interface. nih.gov Specifically, it promotes a conformation where the sixth transmembrane helix (TM6) of one protomer interacts with TM5 and TM6 of the partner protomer, forming an interface that is characteristic of an inactivated state. nih.gov This prevents the receptor from adopting the active conformation required for downstream signaling, thereby inhibiting its function even in the presence of activating concentrations of extracellular Ca2+. patsnap.comnih.gov

Intracellular Signaling Pathways Modulated by CaSR Antagonists

The CaSR is pleiotropic, coupling to multiple G-protein families to initiate a variety of intracellular signaling cascades. nih.govrepec.org By inhibiting the receptor's active conformation, CaSR antagonists effectively block these downstream pathways.

G Protein-Coupled Signaling Cascades

The CaSR primarily signals through the Gq/11 and Gi/o families of G-proteins, with coupling to G12/13 and Gs also reported in certain cell types. nih.govnih.govacs.orgnih.gov

Gq/11 Pathway : Activation of the CaSR typically leads to the stimulation of the Gq/11 pathway. nih.govnih.gov This activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). acs.orgnih.govnih.gov IP3 then triggers the release of calcium from intracellular stores, leading to a rise in cytosolic Ca2+. nih.govacs.orgmedchemexpress.com

Gi/o Pathway : CaSR activation can also couple to Gi/o proteins, which inhibit the enzyme adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). acs.orgnih.gov

CaSR antagonists, by preventing receptor activation, inhibit these signaling events. Research has demonstrated that NAMs such as NPS-2143 can effectively block the mobilization of intracellular calcium and the accumulation of inositol monophosphate (a downstream product of the PLC pathway) that is normally induced by CaSR agonists. atsjournals.orgnih.gov Furthermore, some allosteric modulators have been shown to exhibit "biased signaling," where they preferentially inhibit one signaling pathway over another. oup.com For instance, NPS-2143 was found to decrease the potency of Ca2+ in mediating both intracellular Ca2+ mobilization (Gq/11 pathway) and ERK1/2 phosphorylation. oup.com

Table 2: Modulation of CaSR G-Protein Signaling by Antagonists
Signaling PathwayNormal Function upon CaSR ActivationEffect of CaSR Antagonists (NAMs)Citations
Gq/11Activates Phospholipase C (PLC), leading to IP3 and DAG production and subsequent release of intracellular Ca2+.Inhibited. Prevents intracellular Ca2+ mobilization and inositol phosphate (B84403) accumulation. atsjournals.orgacs.orgnih.govnih.govnih.gov
Gi/oInhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.Inhibited. Prevents the reduction of cAMP. acs.orgnih.gov
G12/13 & GsCoupling is cell-type specific and the physiological relevance is less defined.Presumably inhibited, though less studied than Gq/11 and Gi/o pathways. nih.govacs.org

Beta-Arrestin-Mediated Pathways

Beyond G-protein-mediated signaling, CaSR activity is also modulated by β-arrestins (β-arrestin 1 and β-arrestin 2). medchemexpress.comnih.gov β-arrestins are key regulators of GPCR desensitization. nih.govoup.com Following agonist-induced activation and phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the CaSR's intracellular domains. oup.com This binding physically uncouples the receptor from its associated G-proteins, terminating the signal. nih.gov

Furthermore, β-arrestins can act as signal transducers themselves, initiating G-protein-independent signaling cascades. medchemexpress.com For example, β-arrestin-dependent pathways can also lead to the activation of MAPK signaling. nih.govacs.org There is also evidence that β-arrestin 1 is required for CaSR-induced changes in cell shape, specifically plasma membrane (PM) ruffling, through a pathway involving ARNO (Arf nucleotide binding site opener) and ARF6. nih.gov

CaSR antagonists can influence these pathways. By stabilizing an inactive conformation of the receptor, they prevent the agonist-induced phosphorylation and subsequent β-arrestin recruitment. oup.comoup.com This would, in turn, inhibit both receptor desensitization and the initiation of β-arrestin-dependent signaling events. nih.gov For example, the calcilytic NPS-2143 has been shown to impact β-arrestin-dependent signaling. oup.com

Ligand-Biased Signaling and Pathway Preference

The concept of ligand-biased signaling, also known as functional selectivity, is particularly relevant to the CaSR due to its ability to couple with multiple G-protein families and β-arrestins. nih.govacs.orgoup.com A biased ligand is one that preferentially activates or inhibits a subset of the receptor's possible signaling pathways. nih.govnih.gov This means a CaSR antagonist might not block all downstream pathways with equal potency.

Research has provided quantitative evidence for stimulus bias generated by allosteric modulators of the CaSR. oup.com The calcilytic antagonist NPS-2143, for example, exhibits bias in its modulation of CaSR signaling. oup.com Studies have shown a greater allosteric modulation of intracellular Ca2+ mobilization (a Gq/11-mediated event) compared to ERK1/2 phosphorylation (which can be mediated by Gq/11, Gi/o, and β-arrestin). acs.orgoup.com This suggests that the antagonist has a different affinity or efficacy for the receptor conformations that lead to these distinct downstream signals. oup.com

This pathway preference has significant implications. It opens the possibility of developing highly selective CaSR antagonists that could target a specific, disease-relevant signaling pathway while leaving other, physiologically important pathways intact. nih.gov For instance, a biased antagonist could potentially inhibit PTH release without affecting other CaSR functions, offering a more refined therapeutic approach. oup.com

Table 2: Biased Signaling of the CaSR Antagonist NPS-2143

Pathway Measured Effect of NPS-2143 Relative Potency/Efficacy Implication
Intracellular Ca2+ Mobilization Stronger allosteric inhibition Higher Preferential blockade of Gq/11-IP3 pathway oup.com
pERK1/2 Weaker allosteric inhibition Lower Less effective blockade of MAPK pathway oup.com

| Plasma Membrane Ruffling | High-affinity inhibition | Higher affinity for this receptor state | Potent blockade of β-arrestin-mediated cytoskeletal changes oup.com |

CaSR Trafficking and Antagonist Influence

Internalization and Degradation Pathways

The cellular response to Calcium-Sensing Receptor (CaSR) activation is tightly regulated, in part, by mechanisms that control the number of receptors at the cell surface. This regulation is achieved through receptor internalization and subsequent degradation. CaSR antagonists can modulate these pathways.

Internalization of the CaSR is a dynamic process that occurs both constitutively and in an agonist-driven manner. rupress.org The primary mechanism for CaSR internalization is through clathrin-mediated endocytosis. rupress.org This process is critically dependent on the recruitment of β-arrestins. nih.govplantae.org Following agonist binding and receptor activation, G protein-coupled receptor kinases (GRKs) phosphorylate the CaSR's intracellular domains. plantae.org This phosphorylation creates a binding site for β-arrestins, which not only desensitize the receptor to further G-protein signaling but also act as adaptor proteins, linking the CaSR to the endocytic machinery. nih.govlife-science-alliance.org

The heterotetrameric adaptor protein-2 (AP2) complex is a central component in this process, linking the β-arrestin-bound receptor to clathrin. rupress.org Specifically, the σ-subunit of the AP2 complex (AP2σ) is understood to play a pivotal role. rupress.orgaminer.org Mutations in AP2σ that cause the human disease Familial Hypocalciuric Hypercalcemia Type 3 (FHH3) have been shown to impair CaSR internalization. aminer.orgnih.gov This impairment results from a delayed internalization process, characterized by a prolonged residency time of the CaSR within clathrin-coated structures at the plasma membrane. aminer.orgnih.govnih.gov

Once internalized into endosomes, the CaSR's fate is determined. The receptor can either be recycled back to the plasma membrane or targeted for degradation, which terminates its signaling capacity. The primary route for CaSR degradation is the lysosomal pathway. nih.govnih.gov Endocytosed receptors are trafficked through the endosomal system, culminating in fusion with lysosomes, where acidic hydrolases degrade the receptor protein. nih.govnih.gov

In addition to the degradation of cell-surface receptors, a quality control mechanism exists within the endoplasmic reticulum (ER) to handle improperly folded or immature CaSR proteins. This process involves ubiquitination, the covalent attachment of ubiquitin molecules to target proteins, which often marks them for degradation. The E3 ubiquitin ligase Dorfin has been identified as a key enzyme that interacts with the C-terminal tail of the CaSR. nih.govaminer.org Dorfin mediates the ubiquitination of immature, unglycosylated CaSR, targeting it for degradation by the proteasome in a process known as ER-associated degradation (ERAD). nih.govaminer.org This ensures that only properly folded and glycosylated receptors are trafficked to the cell surface. The allosteric antagonist NPS-2143 has been shown to promote the degradation of CaSR, suggesting that antagonist binding can influence the conformational state of the receptor and its recognition by cellular quality control machinery. biorxiv.org

Table 1: Key Proteins in CaSR Internalization and Degradation
ProteinRole in CaSR RegulationKey Findings
β-ArrestinsMediate agonist-dependent internalization and desensitizationRecruitment is essential for linking the phosphorylated CaSR to the endocytic machinery. nih.govplantae.org CaSR internalization is β-arrestin-dependent. nih.gov
Adaptor Protein-2 (AP2)Links CaSR to clathrin-coated pits for endocytosisMutations in the AP2σ subunit impair CaSR internalization, leading to prolonged residency at the plasma membrane and causing FHH3. aminer.orgnih.gov
ClathrinForms the coat of the endocytic vesiclesCaSR internalization occurs via clathrin-mediated endocytosis. rupress.org
Dorfin (E3 Ubiquitin Ligase)Mediates ubiquitination of immature CaSR in the ERTargets misfolded or unglycosylated CaSR for proteasomal degradation as part of ER-associated degradation (ERAD) quality control. nih.govaminer.org
ESCRT MachinerySorts ubiquitinated membrane proteins for lysosomal degradationThe Endosomal Sorting Complexes Required for Transport (ESCRT) pathway is the general mechanism for internalizing ubiquitinated membrane proteins into multivesicular bodies for subsequent lysosomal degradation. rupress.orglife-science-alliance.orgnih.gov

Pharmacochaperone Effects

Pharmacochaperones are small molecules that can enter cells and serve as a folding template for mutant proteins, correcting their misfolding, preventing their premature degradation, and restoring their proper trafficking to the correct cellular location. Certain hydrophobic allosteric modulators of the CaSR, including antagonists (calcilytics), can act as pharmacochaperones. biorxiv.org

These compounds are thought to cross the cell membrane and enter the endoplasmic reticulum, where they can bind to newly synthesized CaSR proteins. biorxiv.orgresearchgate.net For some loss-of-function mutations that cause receptor retention in the ER and subsequent degradation, allosteric agonists (calcimimetics) can stabilize a more native conformation, allowing the mutant receptor to pass ER quality control checkpoints and traffic to the cell surface. biorxiv.org Conversely, allosteric antagonists like NPS-2143 can also influence the fate of the CaSR protein. By binding to the receptor, NPS-2143 is thought to destabilize certain conformations, which can lead to enhanced degradation of the receptor protein. biorxiv.orgresearchgate.net This effect highlights how allosteric modulators can influence protein stability and trafficking as part of a conformational checkpoint during CaSR biosynthesis. biorxiv.org

In the context of activating (gain-of-function) CaSR mutations, which cause disorders like Autosomal Dominant Hypocalcemia (ADH), calcilytics can act to normalize the aberrant receptor signaling. researchgate.netresearchgate.net These mutations often result in a receptor that is overly sensitive to extracellular calcium. Calcilytics bind to an allosteric site within the transmembrane domain of the CaSR, stabilizing an inactive conformation and thereby reducing the receptor's sensitivity to calcium. biorxiv.orgresearchgate.net This shifts the concentration-response curve to the right, effectively correcting the gain-of-function. researchgate.net

For example, the calcilytic NPS-2143 has been shown to rectify the excessive signaling of several activating CaSR mutants, including T151R, E767Q, G830S, and A844T. In a detailed study of the activating Nuf mouse mutation (Leu723Gln), which has a human equivalent, NPS-2143 administration normalized the mutant receptor's function in a dose-dependent manner. In vitro, the untreated mutant receptor was significantly more sensitive to extracellular calcium (EC₅₀ of 1.94 mM) compared to the wild-type receptor (EC₅₀ of 2.53 mM). nih.gov Treatment with 20 nM NPS-2143 shifted the mutant's EC₅₀ to 2.79 mM, a value statistically indistinguishable from the wild-type, thereby restoring normal function. nih.gov Other calcilytics, such as JTT-305/MK-5442, have also demonstrated efficacy in suppressing the hypersensitivity of activating mutants like C129S and A843E. Furthermore, the quinazolinone-derived calcilytics ATF936 and AXT914 have been shown to mitigate the excessive signaling of all four known CaSR mutations that cause Bartter Syndrome type 5, as well as several ADH mutants. researchgate.net

Medicinal Chemistry and Structure Activity Relationships Sar of Casr Antagonists

Lead Compound Identification through High-Throughput Screening

The initial discovery of novel CaSR antagonists often begins with high-throughput screening (HTS), a process that allows for the rapid testing of large, diverse chemical libraries to identify "hit" compounds with desired biological activity. nih.gov For CaSR antagonists, these campaigns typically employ functional cell-based assays that measure the inhibition of receptor signaling. A common method is the calcium mobilization assay, which detects changes in intracellular calcium concentrations following receptor activation. acs.org

Through HTS, several foundational scaffolds for CaSR antagonists have been identified. Notably, a high-throughput screening effort by NPS Pharmaceuticals led to the discovery of NPS 2143, the first-in-class arylalkylamine negative allosteric modulator (NAM). acs.orgnih.gov In a separate campaign, a trisubstituted pyrimidine (B1678525) was identified from a corporate compound collection as a novel CaSR antagonist, serving as the lead for a new chemical series. nih.govhud.ac.uk These initial hits, while often of modest potency, provide the essential chemical starting points for extensive medicinal chemistry optimization to develop potent and selective clinical candidates.

Table 1: Initial CaSR Antagonist Leads Identified via High-Throughput Screening
Lead Compound ScaffoldScreening MethodSignificance
ArylalkylamineFunctional cell-based HTSLed to the development of NPS 2143, the first potent and selective CaSR NAM. acs.orgnih.gov
Trisubstituted PyrimidineFunctional cell-based HTSIdentified a novel chemical class of CaSR antagonists. nih.gov

Key Structural Features for Receptor Antagonism

The antagonistic activity of compounds at the CaSR is dictated by specific structural motifs that facilitate binding to an allosteric site within the seven-transmembrane (7TMD) domain of the receptor. nih.gov Analysis of NPS-2143 and its analogs reveals several key features essential for potent antagonism:

Aromatic Core: A central aromatic ring system is a common feature. In NPS-2143, this is a substituted benzonitrile (B105546) ring. wikipedia.org The substituents on this ring significantly influence potency.

Amino Alcohol Linker: A (R)-2-hydroxy-3-propylamino linker is crucial for the antagonistic activity. The stereochemistry of the hydroxyl group is critical, with the (R)-enantiomer displaying significantly higher potency and selectivity compared to the (S)-enantiomer. nih.govbeilstein-journals.org This suggests a specific hydrogen bond interaction within the receptor binding pocket.

Hydrophobic Moiety: A bulky, hydrophobic group attached to the amine is essential for high-affinity binding. In NPS-2143, this is a 1,1-dimethyl-2-(2-naphthalenyl)ethyl group. wikipedia.org This lipophilic tail is believed to occupy a hydrophobic pocket within the transmembrane domain of the CaSR.

Cryo-electron microscopy studies have shown that the binding of NPS-2143 to the 7TMD of the CaSR induces a conformational change, leading to the inactivation of the receptor. nih.gov Specifically, NPS-2143 binding causes a notable rearrangement of the transmembrane helices, particularly at the TM6/TM6 interface, which is crucial for receptor signaling. nih.gov

Optimization Strategies for Potency and Selectivity

The development of CaSR antagonists has involved extensive structure-activity relationship (SAR) studies to optimize potency and selectivity. Starting from initial lead compounds, medicinal chemists have systematically modified various parts of the molecular scaffold.

The following table summarizes the SAR for key regions of amino alcohol-based CaSR antagonists, exemplified by NPS-2143 and related compounds.

Molecular Region Modification Impact on Activity
Aromatic Core Introduction of chloro and cyano groupsEnhances potency
Amino Alcohol Linker (R)-stereochemistry of the hydroxyl groupCritical for high potency and selectivity nih.govbeilstein-journals.org
Hydrophobic Tail Naphthalenylethyl groupProvides strong hydrophobic interactions wikipedia.org

Further optimization efforts have focused on modifying the core structures to improve physicochemical properties and target engagement. For instance, replacing the naphthalene (B1677914) ring with other bulky aromatic or heteroaromatic systems has been explored to fine-tune the lipophilicity and metabolic stability of the compounds. The selectivity of these antagonists is a key consideration, and compounds like NPS-2143 have been shown to be highly selective for the CaSR, with no significant activity at other structurally related G-protein coupled receptors. researchgate.net

The potency of CaSR antagonists is typically assessed by their ability to block the increase in intracellular calcium concentrations in response to CaSR activation in cell-based assays. For example, NPS-2143 blocks increases in cytoplasmic Ca2+ concentrations with an IC50 of 43 nM in HEK 293 cells expressing the human CaSR. medchemexpress.comselleckchem.com It also stimulates PTH secretion from bovine parathyroid cells with an EC50 of 41 nM. medchemexpress.comtocris.com

Metabolism-Guided Drug Design for Pharmacokinetic/Pharmacodynamic Optimization

The pharmacokinetic (PK) and pharmacodynamic (PD) profiles of CaSR antagonists are critical for their therapeutic utility. Metabolism-guided drug design is a strategy employed to develop compounds with desired properties, such as a short duration of action for specific therapeutic applications like the treatment of osteoporosis. nih.govresearchgate.net

A key objective in this area has been the design of short-acting CaSR antagonists. A transient increase in PTH is desirable to stimulate bone formation without causing hypercalcemia. To achieve this, metabolically labile functionalities can be incorporated into the antagonist's structure. nih.gov

One approach involved the introduction of a thiomethyl group into a zwitterionic amino alcohol derivative. nih.gov This was intended to promote rapid oxidative metabolism by cytochrome P450 enzymes into a pharmacologically inactive sulfoxide (B87167) metabolite, thereby ensuring a short pharmacokinetic half-life. nih.gov This strategy led to the identification of thioanisole (B89551) derivatives that are potent and orally active CaSR antagonists with a rapid onset and short duration of action, leading to a transient stimulation of PTH in preclinical models. nih.gov

The following table summarizes the properties of metabolically designed CaSR antagonists:

Compound Key Metabolic Feature Pharmacokinetic Outcome Pharmacodynamic Effect
Thioanisole DerivativesThiomethyl group susceptible to oxidation nih.govShort half-life, rapid clearance nih.govTransient PTH stimulation nih.gov

This metabolism-guided approach allows for the fine-tuning of the PK/PD relationship, enabling the development of CaSR antagonists with a controlled duration of action tailored to the therapeutic need. rsc.org By identifying and modifying metabolic "soft spots," medicinal chemists can design molecules with improved metabolic stability or, conversely, with planned metabolic instability to achieve a desired therapeutic profile. rsc.org

Preclinical Research on Calcium Sensing Receptor Antagonists

In Vivo Studies and Animal Models

Following in vitro characterization, CaSR antagonists are evaluated in living organisms to understand their physiological effects, particularly on calcium homeostasis.

Rodent models, primarily rats and mice, are extensively used to study how CaSR antagonists affect the complex interplay of hormones and organs that regulate calcium levels. physiology.orgnih.gov These models allow researchers to observe the integrated physiological response to CaSR blockade.

In normal rats, intravenous administration of the calcilytic NPS-2143 causes a rapid and significant increase in plasma PTH levels. nih.govresearchgate.net This confirms that blocking the CaSR in the parathyroid gland in vivo effectively removes the inhibitory signal, leading to PTH secretion. This transient rise in PTH is a key mechanism by which calcilytics are expected to exert their therapeutic effects. nih.gov

Table of Mentioned Compounds

Disease-Specific Animal Models

Preclinical research utilizing animal models has been instrumental in elucidating the therapeutic potential of Calcium-Sensing Receptor (CaSR) antagonists, also known as calcilytics, across a spectrum of diseases. These studies provide crucial insights into the receptor's role in various pathophysiological processes.

Osteoporosis Models

The primary rationale for using CaSR antagonists in osteoporosis models stems from their ability to induce sharp, transient increases in endogenous parathyroid hormone (PTH), a known anabolic agent for bone. bioworld.comnih.gov When PTH is released in a pulsatile manner, it stimulates bone formation more than bone resorption, creating a potential "anabolic window". nih.govnih.gov

Research in rat models, particularly ovariectomized (OVX) rats which simulate postmenopausal osteoporosis, has been central to these investigations.

JTT-305/MK-5442 : In vivo studies in rats demonstrated that oral administration of JTT-305/MK-5442 led to a rapid and dose-dependent elevation of PTH levels, which returned to baseline within two hours. bioworld.com This pulsatile secretion pattern mimicked that of exogenous PTH injections, supporting its potential as a bone-anabolic agent. bioworld.com Early studies in OVX rats showed that JTT-305/MK-5442 could produce increases in bone formation. nih.gov However, subsequent studies reported a lack of efficacy in increasing bone mass and density in these models. researchgate.net

Ronacaleret (B1243355) (SB-751689) : This calcilytic was also developed to stimulate endogenous PTH. researchgate.net While it effectively induced transient PTH pulses, extensive studies in postmenopausal women, which were informed by earlier animal model data, ultimately showed it did not increase bone mass. nih.gov

Despite promising initial results showing appropriate hormonal and bone turnover marker responses, the translation of these effects into significant bone mineral density (BMD) gains in animal models proved challenging, which was later reflected in human clinical trials. nih.govresearchgate.net

Table 1: Research Findings in Osteoporosis Models

Compound Animal Model Key Mechanism Research Findings
JTT-305/MK-5442 Ovariectomized (OVX) rats Induces transient, pulsatile secretion of endogenous PTH. bioworld.comnih.gov Produced dose-dependent PTH spikes and increased bone formation markers. bioworld.comnih.gov Failed to demonstrate a significant increase in bone mass and density in rat studies. researchgate.net

| Ronacaleret | General preclinical models | Stimulates transient increases in serum PTH. nih.gov | While it stimulated PTH pulses, it did not lead to increased bone mass in subsequent clinical studies informed by this preclinical work. nih.gov |

Familial Hypocalciuric Hypercalcemia (FHH) and Autosomal Dominant Hypocalcemia (ADH) Models

Activating mutations in the CaSR gene lead to Autosomal Dominant Hypocalcemia (ADH), a condition characterized by hypocalcemia, low PTH, and hypercalciuria due to the receptor's increased sensitivity to extracellular calcium. nih.govharvard.edunih.gov Animal models have been developed to mimic this genetic disorder and test the efficacy of calcilytics as a targeted therapy. nih.govoup.com

CaSR Knock-in Mouse Models of ADH : To investigate calcilytics, researchers created mouse models with specific activating CaSR mutations found in human ADH, such as C129S in the extracellular domain and A843E in the transmembrane domain. nih.gov These mice successfully replicated the clinical features of human ADH. nih.gov Treatment with the calcilytic JTT-305/MK-5442 stimulated endogenous PTH secretion, which in turn improved serum and urinary calcium and phosphate (B84403) levels and prevented the development of renal calcification. nih.gov The study highlighted that JTT-305/MK-5442 also increased bone turnover and bone mineral density in these mice. nih.gov

Nuf Mouse Model of ADH : The 'Nuf' mouse harbors a natural gain-of-function CaSR mutation (Leu723Gln) and serves as another relevant model for ADH1. oup.com In vitro studies confirmed that the calcilytic NPS 2143 could normalize the function of the mutated receptor. oup.com Subsequent in vivo studies showed that administering NPS 2143 to Nuf mice resulted in significant increases in plasma calcium and PTH concentrations without worsening urinary calcium excretion. oup.com

These models demonstrate that CaSR antagonists can effectively counteract the effects of activating CaSR mutations, correcting the associated mineral imbalances. nih.govoup.com

Table 2: Research Findings in ADH Models

Compound Animal Model Key Mechanism Research Findings
JTT-305/MK-5442 CaSR knock-in mice with activating mutations (C129S, A843E). nih.gov Antagonizes the hypersensitive mutant CaSR, stimulating PTH secretion. nih.gov Corrected serum and urinary calcium/phosphate levels. nih.gov Prevented renal calcification and increased bone mineral density. nih.gov

| NPS 2143 | Nuf mice with a gain-of-function CaSR mutation (Leu723Gln). oup.com | Normalizes the gain-of-function of the mutant CaSR. oup.com | Increased plasma calcium and PTH. oup.com Did not increase urinary calcium excretion. oup.com |

Alzheimer's Disease Models

Preclinical research suggests a pathological role for the CaSR in Alzheimer's disease (AD). Studies have utilized in vitro models with human neural cells to explore the mechanisms by which CaSR antagonists might offer therapeutic benefits. nih.govnih.gov

The core hypothesis is that amyloid-β (Aβ) oligomers bind to and activate CaSRs on neurons and astrocytes. nih.govnih.gov This aberrant Aβ•CaSR signaling is proposed to shift the processing of amyloid precursor protein (APP) towards the production of more neurotoxic Aβ peptides, creating a harmful feedback loop. nih.govnih.gov It also triggers the release of other toxic substances like nitric oxide and vascular endothelial growth factor-A (VEGF-A). nih.govnih.gov

Human Neuronal and Astrocyte Cultures : In preclinical models using cultured cortical human neurons and astrocytes, highly selective allosteric CaSR antagonists, or calcilytics, have shown significant promise. nih.gov The compounds NPS 2143 and NPS 89626 were found to efficiently suppress the neurotoxic effects driven by the Aβ•CaSR signaling pathway. nih.govdrugtargetreview.com Specifically, these calcilytics were shown to:

Discontinue the oversecretion of Aβ42 oligomers from both astrocytes and neurons. nih.gov

Increase the proteolytic degradation of Aβ42. nih.gov

Preserve the shedding of the neurotrophic and neuroprotective soluble APPα (sAPPα). nih.govdrugtargetreview.com

These findings suggest that by blocking the pathological Aβ•CaSR signaling cascade, calcilytics could potentially halt or attenuate amyloidosis, neuroinflammation, and neuronal death associated with AD. drugtargetreview.com

Table 3: Research Findings in Alzheimer's Disease Models

Compound(s) Model System Key Mechanism Research Findings

| NPS 2143, NPS 89626 | Cultured human cortical neurons and astrocytes. nih.govnih.gov | Suppress Aβ•CaSR signaling. nih.govdrugtargetreview.com | Blocked Aβ42 oversecretion and increased its breakdown. nih.gov Preserved the production of neuroprotective sAPPα. nih.govdrugtargetreview.com Suppressed the downstream neurotoxic consequences of Aβ•CaSR activation. nih.gov |

Asthma Models

A compelling body of preclinical evidence points to the CaSR as a key player in the pathophysiology of asthma, specifically in airway hyperresponsiveness (AHR) and inflammation. nih.govnih.gov Research has shown that CaSR expression is significantly increased in the airway smooth muscle (ASM) of both human asthmatics and allergen-sensitized mice. nih.govresearchgate.netcardiff.ac.ukatsjournals.org

This upregulated receptor can be activated by elevated extracellular calcium and by polycations, such as eosinophil cationic protein, which are present in asthmatic airways. nih.govnih.govaap.org This activation leads to bronchoconstriction and inflammation. nih.govcardiff.ac.uk

Allergen-Sensitized Mouse Models : In mice sensitized with allergens like ovalbumin (OVA), calcilytics demonstrated significant therapeutic effects. nih.gov Nebulized calcilytics were shown to:

Reduce AHR induced by allergen challenge. nih.govnih.gov

Significantly decrease inflammatory cell infiltration (including eosinophils and macrophages) into the lungs. nih.gov

CaSR Ablation Mouse Models : To confirm the receptor's role, studies used mice with a targeted genetic deletion of the CaSR in their ASM cells. nih.govresearchgate.net In these mice, the bronchoconstriction typically induced by polycations was absent, directly implicating the CaSR in this process. nih.govresearchgate.net

Precision-Cut Lung Slices (PCLS) : Using mouse PCLS, researchers showed that CaSR antagonists like NPS 2143 can reverse airway contraction induced by methacholine. atsjournals.org Notably, this bronchodilator effect was maintained even under conditions where standard β2-adrenergic receptor agonist treatments were rendered ineffective due to receptor desensitization. atsjournals.org

These animal models collectively show that CaSR antagonists can abrogate the core features of asthma, suggesting they could be a novel class of therapeutics for the disease. nih.govcardiff.ac.uknih.gov

Table 4: Research Findings in Asthma Models

Compound/Tool Animal Model Key Mechanism Research Findings
Calcilytics (e.g., NPS 2143) Allergen-sensitized mice (e.g., OVA model). nih.gov Block CaSR activation on airway smooth muscle, reducing bronchoconstriction and inflammation. nih.govnih.gov Reduced airway hyperresponsiveness (AHR). nih.govnih.gov Decreased inflammatory cell infiltration in bronchoalveolar lavage fluid. nih.gov
CaSR Gene Ablation Mice with targeted CaSR deletion in airway smooth muscle (SM22a CaSRΔflox/Δflox). nih.govresearchgate.net Removes the target receptor to confirm its role. Prevented polycation-induced airway hyperreactivity. nih.govresearchgate.net Bronchial contractility was not enhanced by CaSR agonists. researchgate.net

| CaSR Antagonists | Mouse precision-cut lung slices (PCLS). atsjournals.org | Induce relaxation of pre-contracted airways. | Reversed methacholine-induced bronchoconstriction. atsjournals.org Maintained efficacy even when β2-agonist response was desensitized. atsjournals.org |

Renal Cell Carcinoma Models

The CaSR has been implicated in the process of bone metastasis, a common and prognostically significant event in renal cell carcinoma (RCC). nih.govnih.gov Preclinical studies have used both in vitro cell lines and in vivo xenograft models to explore the receptor's function in RCC progression. nih.govresearchgate.net

In Vitro Studies : Using the human RCC cell line 786-O, researchers found that stably transfecting the cells to overexpress CaSR led to increased metastatic behaviors when stimulated with calcium. nih.govnih.gov These behaviors included:

Increased cell proliferation. nih.gov

Enhanced chemotactic cell migration. nih.govnih.gov

Increased adhesion to extracellular matrix components like fibronectin and collagen I. nih.govnih.gov The CaSR antagonist NPS2143 was shown to abolish these calcium-induced effects, demonstrating that the observed pro-metastatic behavior was dependent on CaSR signaling. nih.govnih.govresearchgate.net

In Vivo Mouse Xenograft Model : To validate the in vitro findings, an animal model of bone metastasis was utilized. nih.gov CaSR-overexpressing 786-O cells were injected into the hearts of mice. nih.gov The results showed that mice injected with the CaSR-transfected cells developed a significantly higher rate of bone metastases compared to mice injected with control cells. nih.govnih.gov This supports the hypothesis that CaSR expression on tumor cells can guide them to the bone microenvironment. nih.gov

These findings indicate that the CaSR is an important component in the mechanism of bone metastasis in RCC and that targeting this receptor with antagonists could be a beneficial therapeutic strategy. nih.govnih.gov

Table 5: Research Findings in Renal Cell Carcinoma Models

Compound Model System Key Mechanism Research Findings
NPS2143 In vitro: Human RCC cell line (786-O) overexpressing CaSR. nih.govnih.gov Blocks CaSR-mediated signaling pathways (AKT, ERK, JNK) that promote metastatic behavior. nih.gov Abolished calcium-induced increases in cell proliferation, migration, and adhesion. nih.govnih.gov

| N/A | In vivo: Mouse xenograft model with intracardiac injection of CaSR-transfected 786-O cells. nih.gov | CaSR expression on tumor cells enhances their ability to form bone metastases. nih.gov | Overexpression of CaSR led to a significantly increased rate of bone metastasis formation compared to control cells. nih.govnih.gov |

Parkinson's Disease Models with Gastrointestinal Dysmotility

Gastrointestinal (GI) dysmotility, particularly constipation, is a common and often early non-motor symptom in Parkinson's disease (PD). nih.govnih.govmichaeljfox.org Research suggests that the CaSR is involved in regulating GI motility and may be a therapeutic target for this condition. nih.gov

MPTP-Induced PD Mouse Model : A widely used model involves inducing parkinsonism in mice with the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which replicates many features of the human disease, including GI dysfunction. nih.gov In a study using this model, the effects of the CaSR antagonist NPS-2143 were investigated. nih.gov

Oral administration of NPS-2143 was found to ameliorate GI dysmotility in the PD mice. nih.gov

Specific improvements included an increased gastric emptying rate and a shortened whole gut transit time. nih.gov

These positive effects were achieved through what appears to be a coordinated regulation involving both the enteric nervous system (ENS) and the central nervous system (CNS). nih.gov

Interestingly, the direct application of NPS-2143 to isolated GI muscle strips had an inhibitory effect, suggesting its pro-motility actions in vivo are mediated by complex neural regulation rather than a direct muscular effect. nih.gov

This preclinical work indicates that inhibiting the CaSR with an antagonist can improve GI function in a mouse model of PD, offering a novel approach to treating non-motor symptoms of the disease. nih.gov

Table 6: Research Findings in Parkinson's Disease Models

Compound Animal Model Key Mechanism Research Findings

| NPS-2143 | MPTP-induced Parkinson's disease mouse model. nih.gov | Ameliorates GI dysmotility via coordinated neuronal regulation by the enteric and central nervous systems. nih.gov | Increased gastric emptying rate. nih.gov Shortened whole gut transit time. nih.gov Improved fecal weight and water content. nih.gov |

Colitis Models

Preclinical investigations using animal models of colitis have explored the therapeutic potential of Calcium-Sensing Receptor (CaSR) antagonists in inflammatory bowel disease. In mouse models of colitis induced by dextran (B179266) sulfate (B86663) sodium (DSS), administration of the CaSR antagonist NPS-2143 has been shown to ameliorate the clinical symptoms of the disease. nih.gov Specifically, treatment with this antagonist led to a reduction in the cumulative inflammation score and decreased the infiltration of inflammatory cells into the colon. nih.gov

The role of the CaSR in intestinal inflammation appears to be complex and potentially cell-type specific. nih.gov While some studies suggest a pro-inflammatory role for the CaSR in the colon, which is supported by the beneficial effects of its antagonists, other research indicates that the CaSR is involved in maintaining the integrity of the epithelial barrier. nih.govmedchemexpress.com For instance, mice with an intestine-specific knockout of the CaSR have been shown to be more susceptible to DSS-induced colitis. medchemexpress.com Nevertheless, pharmacological antagonism of the CaSR with calcilytics has been proposed as a potential therapeutic strategy for inflammatory bowel disease, with compounds like NPS-2143 demonstrating protective effects in preclinical colitis models. nih.govnih.gov

Assessment of Pharmacodynamic Biomarkers (e.g., PTH, Calcium Levels)

The primary pharmacodynamic biomarkers for Calcium-Sensing Receptor (CaSR) antagonists, also known as calcilytics, are transient increases in plasma parathyroid hormone (PTH) and, consequently, serum calcium levels. nih.gov By antagonizing the CaSR on parathyroid cells, these compounds inhibit the receptor's normal function, which is to suppress PTH secretion in response to extracellular calcium. nih.govnih.gov This blockade results in a rapid and dose-dependent surge in PTH secretion. nih.gov

Preclinical studies in various animal models have consistently demonstrated this effect. For example, oral administration of the CaSR antagonist JTT-305/MK-5442 to rats produced a rapid and transient elevation in PTH levels. nih.gov The peak PTH concentration was observed shortly after administration, and levels returned to baseline within a few hours, mimicking a pulsatile release pattern. nih.gov This intermittent PTH spike is a key characteristic sought in the development of these agents for anabolic bone therapies. nih.gov

The table below summarizes the observed pharmacodynamic effects of a CaSR antagonist in a preclinical model.

BiomarkerObservationTime Course
Parathyroid Hormone (PTH) Dose-dependent, transient increasePeaks around 15 minutes post-dose, returns to baseline within 2 hours nih.gov
Serum Calcium Transient increaseFollows the rise in PTH nih.gov

This predictable and measurable response of PTH and calcium serves as a crucial tool for assessing the potency, efficacy, and duration of action of novel CaSR antagonists during preclinical development. nih.gov

Efficacy in Promoting Bone Anabolism

The therapeutic rationale for using Calcium-Sensing Receptor (CaSR) antagonists for conditions like osteoporosis lies in their ability to promote bone anabolism. This effect is mediated by the transient, pulsatile release of endogenous parathyroid hormone (PTH) that these drugs induce. nih.gov It is well-established that intermittent exposure to PTH stimulates bone formation, in contrast to continuous high levels of PTH, which can lead to bone resorption. nih.gov

Preclinical efficacy has been demonstrated in rodent models of postmenopausal osteoporosis. In studies involving ovariectomized (OVX) rats, which experience bone loss due to estrogen deficiency, treatment with the CaSR antagonist JTT-305/MK-5442 has shown significant positive effects on bone health. nih.govyoutube.com Daily oral administration of JTT-305 for 12 weeks prevented the decrease in bone mineral density (BMD) in the proximal tibia that is typically seen in OVX rats. nih.gov

Histomorphometric analysis of bone from these animals provided further evidence of an anabolic effect. Treatment with JTT-305/MK-5442 led to an increase in the mineralizing surface and the bone formation rate. nih.govyoutube.com These findings indicate that the antagonist actively stimulates new bone formation. The efficacy of JTT-305/MK-5442 on BMD in these preclinical models was comparable to that of injections of exogenous PTH. nih.gov These results support the potential of orally active CaSR antagonists as bone anabolic agents. nih.gov

The table below presents findings from a preclinical study on the effects of a CaSR antagonist on bone parameters in ovariectomized rats.

ParameterCompoundModelOutcome
Bone Mineral Density (BMD) JTT-305/MK-5442Ovariectomized (OVX) RatsPrevented OVX-induced decrease in cancellous and total BMD in the proximal tibia. nih.gov Increased BMD in lumbar vertebrae. youtube.com
Bone Formation Rate JTT-305/MK-5442Ovariectomized (OVX) RatsIncreased in histomorphometry analysis. nih.gov
Mineralizing Surface JTT-305/MK-5442Ovariectomized (OVX) RatsIncreased in histomorphometry analysis. nih.gov

Evaluation of Off-Target Effects

The evaluation of off-target effects is a critical step in the preclinical safety assessment of any new drug candidate, including Calcium-Sensing Receptor (CaSR) antagonists. This process involves screening the compound against a wide array of other receptors, ion channels, and enzymes to identify any unintended pharmacological interactions that could lead to adverse effects. nih.goveuropeanpharmaceuticalreview.com

A key concern in drug development is the potential for cardiac toxicity, often linked to the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel. nih.gov Inhibition of the hERG channel can prolong the QT interval of the electrocardiogram, increasing the risk of life-threatening cardiac arrhythmias. nih.govnih.gov Therefore, in vitro hERG channel assays are a standard component of the safety pharmacology profile for new chemical entities. nih.gov For example, while cinacalcet (B1662232) is a CaSR agonist, studies on its properties highlight the importance of assessing hERG activity for this class of compounds, as structural features like being a lipophilic amine can be associated with hERG binding. youtube.com

Broad in vitro safety pharmacology profiling is conducted early in the drug discovery process. nih.goveuropeanpharmaceuticalreview.com These panels typically test the compound's activity at dozens of potential off-targets to ensure it is as selective as possible for the CaSR. europeanpharmaceuticalreview.com This early-stage screening helps to identify and mitigate potential safety liabilities, de-risk the progression of the drug candidate, and select compounds with the most favorable safety profile to move forward into further preclinical and clinical development. eurofinsdiscovery.com

Clinical Research and Therapeutic Potential of Calcium Sensing Receptor Antagonists

Investigational Therapeutic Applications

Calcium-Sensing Receptor (CaSR) antagonists, also known as calcilytics, represent a novel class of drugs that have been explored for a variety of therapeutic applications. By blocking the CaSR, these agents can modulate parathyroid hormone (PTH) secretion and calcium homeostasis, opening up potential treatments for several debilitating conditions.

Osteoporosis (e.g., Ronacaleret (B1243355), MK-5442)

The primary therapeutic target for CaSR antagonists has been osteoporosis, a disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fractures. The rationale for using calcilytics in osteoporosis is to induce a transient, pulsatile release of endogenous PTH, which is known to have an anabolic effect on bone. Two key investigational compounds in this area have been Ronacaleret and MK-5442.

Clinical trials with these agents have sought to establish their efficacy in increasing bone mineral density (BMD). For instance, a randomized, placebo-controlled, dose-ranging trial involving 569 postmenopausal women with low BMD evaluated the effects of Ronacaleret. pharmaceutical-technology.com Similarly, MK-5442 was assessed in a phase 2, randomized, placebo-controlled, dose-ranging study in 383 postmenopausal women with osteoporosis. frontiersin.org Another phase 2 study of MK-5442 involved 526 postmenopausal women who had previously been treated with oral bisphosphonates. bridgebio.comdrugtargetreview.com

Interactive Table: Key Clinical Trials of CaSR Antagonists in Osteoporosis

CompoundTrial PhasePatient PopulationKey Findings
Ronacaleret Phase 2569 postmenopausal women with low BMD pharmaceutical-technology.comModest increases in lumbar spine BMD but decreases at hip sites. pharmaceutical-technology.com
MK-5442 Phase 2383 postmenopausal women with osteoporosis frontiersin.orgDose-dependent transient increases in PTH and bone formation markers, but no significant increase in BMD compared to placebo. hypoparathyroidismnews.com
MK-5442 Phase 2526 postmenopausal women on long-term bisphosphonate therapy bridgebio.comdrugtargetreview.comSwitching to MK-5442 resulted in a decline in BMD compared to continuing alendronate. bridgebio.comdrugtargetreview.com

The anabolic effect of intermittent PTH on bone is a well-established principle in osteoporosis treatment. nih.gov CaSR antagonists are designed to mimic this effect by stimulating the pulsatile release of endogenous PTH from the parathyroid glands. hypoparathyroidismnews.comnih.gov By transiently blocking the CaSR, these drugs "trick" the parathyroid gland into sensing low calcium levels, thereby triggering a short-lived burst of PTH secretion. hypopara.org

This transient elevation in PTH is intended to create an "anabolic window" where the activity of osteoblasts (bone-forming cells) is stimulated to a greater extent than the activity of osteoclasts (bone-resorbing cells). nih.gov Preclinical studies in ovariectomized rats, an animal model for postmenopausal osteoporosis, demonstrated that daily oral administration of a calcilytic could stimulate new bone formation and increase both bone mineral density and biomechanical strength. researchgate.net The expectation was that this approach would offer a convenient oral alternative to injectable PTH-based therapies. nih.gov

Despite the promising rationale, clinical trials of CaSR antagonists for osteoporosis have faced significant challenges and have not yet led to an approved therapy. A major issue has been the difficulty in achieving a truly anabolic effect without inducing a state of mild, chronic hyperparathyroidism. pharmaceutical-technology.com

In the case of Ronacaleret , while it did increase markers of bone turnover, the elevations in PTH were more prolonged than those seen with intermittent injectable teriparatide. pharmaceutical-technology.com This sustained PTH elevation led to only modest increases in lumbar spine BMD and, concerningly, decreases in BMD at the hip. pharmaceutical-technology.comnih.gov

Hypoparathyroidism

Hypoparathyroidism is a condition characterized by deficient PTH production, leading to low blood calcium levels (hypocalcemia) and high blood phosphate (B84403) levels (hyperphosphatemia). nih.gov Conventional treatment involves high doses of calcium and active vitamin D, which can lead to complications such as kidney stones and renal insufficiency. e-enm.org

CaSR antagonists are being investigated as a potential therapy for certain forms of hypoparathyroidism, particularly those with a genetic basis. nih.gov The calcilytic encaleret (B607308) is under investigation for its potential to treat chronic hypoparathyroidism. hypoparathyroidismnews.comhypoparathyroidismnews.com A proof-of-principle study in nine individuals with chronic hypoparathyroidism showed that encaleret normalized blood and urine calcium levels in seven of the participants after five days. hypoparathyroidismnews.com An ongoing investigator-initiated Phase 2 trial is further evaluating encaleret in adults with postsurgical hypoparathyroidism. hypoparathyroidismnews.com The primary goal is to assess the reduction in fractional excretion of calcium, and early data from four patients has shown a 52% reduction. hypoparathyroidismnews.com

Autosomal Dominant Hypocalcemia (ADH)

Autosomal Dominant Hypocalcemia (ADH) is a rare, genetic form of hypoparathyroidism caused by "gain-of-function" mutations in the CASR gene. nih.govnih.gov These mutations make the CaSR overly sensitive to calcium, leading to suppressed PTH secretion and excessive calcium excretion by the kidneys, even when blood calcium levels are low. nih.govfrontiersin.org

CaSR antagonists are a targeted therapeutic approach for ADH, as they directly counteract the underlying pathophysiology. nih.govoup.com The investigational drug encaleret has shown significant promise in this indication. In a Phase 2b open-label study involving 13 adults with ADH1, encaleret treatment for 24 weeks normalized mean blood calcium levels, increased PTH levels, and decreased urinary calcium excretion. nih.gov A global Phase 3 trial of encaleret (CALIBRATE, NCT05680818) in patients with ADH1 is fully enrolled, and results are anticipated. hypoparathyroidismnews.com Encaleret has received Fast Track and Orphan Drug designations from the FDA for this indication. bridgebio.com

Other calcilytics have also been studied in the context of ADH. Preclinical studies using mouse models of ADH have shown that compounds like NPS-2143 and JTT-305/MK-5442 can rectify the underlying mineral imbalances. nih.govfrontiersin.orgnih.gov A proof-of-concept study with NPSP795 in five adults with ADH1 demonstrated a dose-dependent increase in plasma PTH levels. nih.govresearchgate.net

Interactive Table: Investigational CaSR Antagonists in Hypoparathyroidism and ADH

CompoundIndicationTrial PhaseKey Findings/Status
Encaleret Chronic HypoparathyroidismPhase 2Proof-of-principle study showed normalization of calcium levels. hypoparathyroidismnews.comhypoparathyroidismnews.com Ongoing trial in postsurgical hypoparathyroidism. hypoparathyroidismnews.com
Encaleret Autosomal Dominant Hypocalcemia Type 1 (ADH1)Phase 3 (CALIBRATE)Phase 2b data showed normalization of blood calcium, increased PTH, and reduced urinary calcium. nih.gov Phase 3 trial fully enrolled. hypoparathyroidismnews.com
NPSP795 Autosomal Dominant Hypocalcemia Type 1 (ADH1)Proof-of-ConceptDemonstrated dose-dependent increases in plasma PTH. nih.govresearchgate.net
NPS-2143 Autosomal Dominant Hypocalcemia Type 1 (ADH1)PreclinicalRectified hypocalcemia in a mouse model of ADH. nih.gov

Asthma and Inflammatory Lung Diseases

The calcium-sensing receptor (CaSR) has been identified as a significant factor in the pathology of asthma and other inflammatory lung diseases. crick.ac.uk Research indicates that environmental triggers common in asthma, such as allergens, cigarette smoke, and car fumes, release chemicals that activate the CaSR in airway tissue. crick.ac.uk This activation is linked to key asthma symptoms, including airway twitchiness, inflammation, and narrowing. crick.ac.uk

Studies have shown that the expression of CaSR in human and mouse airways is heightened during asthma. nih.gov Polycations, such as eosinophil cationic protein, whose levels are elevated in asthmatic conditions, can activate the CaSR. nih.govresearchgate.net This activation in airway smooth muscle (ASM) cells leads to several downstream effects, including intracellular calcium mobilization, breakdown of cyclic adenosine (B11128) monophosphate, and phosphorylation of p38 mitogen-activated protein kinase. nih.govresearchgate.net These cellular events contribute to the airway hyperresponsiveness and inflammation characteristic of allergic asthma. nih.govresearchgate.net

The therapeutic potential of CaSR antagonists, also known as calcilytics, has been explored in this context. In preclinical models, the use of calcilytics, nebulized directly into the lungs, has been shown to deactivate the CaSR and prevent symptoms of airway hyperresponsiveness and inflammation. crick.ac.uknih.govresearchgate.net For instance, in allergen-sensitized mice, calcilytics reduced both airway hyperresponsiveness and inflammation. nih.govresearchgate.net Furthermore, in a murine model of alarmin-driven asthma, calcilytics demonstrated benefits against airway inflammation and hyperresponsiveness, suggesting their potential efficacy against exacerbating stimuli. bmj.com The identification of CaSR's role in asthma also opens up possibilities for treating other inflammatory lung conditions like chronic obstructive pulmonary disease (COPD) and chronic bronchitis, for which there are currently no cures. crick.ac.uk

Table 1: Research Findings on CaSR Antagonists in Asthma and Inflammatory Lung Diseases

Finding Model System CaSR Antagonist (Calcilytic) Used Outcome Reference(s)
Deactivation of CaSR prevents airway hyperresponsiveness and inflammation Murine models of allergic asthma General calcilytics Prevention of asthma symptoms crick.ac.uknih.govresearchgate.net
Reduction of airway hyperresponsiveness and inflammation Allergen-sensitized mice General calcilytics Reduced AHR and inflammation nih.govresearchgate.net
Suppression of alarmin-driven airway inflammation and hyperresponsiveness Murine model of alarmin-driven asthma General calcilytics Reduced inflammation and hyperresponsiveness bmj.com
Prevention of polycation-induced bronchoconstriction Mouse bronchi General calcilytics Blocked hyperreactivity nih.govresearchgate.net

Renal Cell Carcinoma with Bone Metastasis

The calcium-sensing receptor plays a significant role in the progression of renal cell carcinoma (RCC), particularly in the development of bone metastasis. nih.govnih.gov Bone metastases are a frequent and serious complication of advanced RCC, associated with a poor prognosis. mdpi.com The high concentration of calcium in the bone microenvironment is thought to promote this process. mdpi.comresearchgate.net

Research has shown that the expression of CaSR is significantly higher in tumor tissues and primary cells from RCC patients who develop bone metastases compared to those without metastases. mdpi.comresearchgate.net In vitro studies using the RCC cell line 786-O demonstrated that overexpression of CaSR, when stimulated by calcium, led to increased adhesion of cancer cells to endothelial cells and extracellular matrix components like fibronectin and collagen I. nih.govnih.gov This calcium-dependent activation of CaSR also induced chemotactic cell migration and proliferation. nih.govnih.gov

The CaSR antagonist NPS2143 has been shown to counteract these effects. In laboratory settings, treatment with NPS2143 abolished the calcium-induced increases in adhesion, migration, and proliferation of CaSR-transfected RCC cells. nih.govnih.gov Further investigation into the signaling pathways involved revealed that CaSR activation enhances the activity of molecules such as AKT, ERK, JNK, and p38, and these effects are reversed by NPS2143. nih.govnih.govresearchgate.net An in vivo mouse model further substantiated these findings, showing that intracardiac injection of CaSR-transfected cells led to an increased rate of bone metastasis. nih.govnih.gov These results suggest that CaSR is a key component in the mechanism of bone metastasis in RCC and that targeting this receptor with antagonists could be a beneficial therapeutic strategy for patients with bone-metastasizing RCC. nih.govnih.gov

Table 2: Role of CaSR and Antagonists in Renal Cell Carcinoma with Bone Metastasis

Experimental Setup Key Finding Effect of CaSR Antagonist (NPS2143) Reference(s)
RCC cell line (786-O) with CaSR overexpression Increased adhesion to endothelial cells and ECM components (fibronectin, collagen I) in the presence of calcium. Abolished the increased adhesion. nih.govnih.gov
RCC cell line (786-O) with CaSR overexpression Increased chemotactic cell migration and proliferation in the presence of calcium. Abolished the increased migration and proliferation. nih.govnih.gov
Analysis of signaling molecules in CaSR-transfected RCC cells Enhanced activity of AKT, ERK, JNK, and p38 upon calcium treatment. Abolished the enhanced activity of signaling molecules. nih.govnih.govresearchgate.net
In vivo mouse model (intracardiac injection of CaSR-transfected cells) Increased rate of bone metastasis development. Not explicitly tested in this in vivo model in the provided sources. nih.govnih.gov

Gastrointestinal Dysmotility

The calcium-sensing receptor is expressed in the myenteric Auerbach's plexus, which is responsible for regulating gut motility, suggesting a role for CaSR in this physiological process. frontiersin.org Clinical observations support this, as high calcium intake, which activates CaSR, is often linked to constipation. frontiersin.org

Research in a mouse model of Parkinson's disease (PD), a condition often associated with gastrointestinal dysmotility, has explored the effects of CaSR antagonism. nih.gov In this model, oral administration of the CaSR antagonist NPS-2143 was found to promote gastrointestinal motility, as evidenced by an increased gastric emptying rate and a shortened whole-gut transit time. nih.gov This suggests that inhibiting CaSR can ameliorate GI dysmotility in vivo through a coordinated regulation involving both the enteric nervous system (ENS) and the central nervous system (CNS). nih.gov

However, the mechanism appears to be complex. Ex vivo experiments on isolated antral and colonic muscle strips from the same PD mice showed that NPS-2143 directly inhibited contractility. nih.gov This direct inhibitory effect on the muscle strips is thought to occur through a non-ENS mediated mechanism, potentially involving the direct inhibition of voltage-gated Ca2+ channels. nih.gov In contrast, studies using the CaSR agonist R568 have demonstrated that CaSR activation inhibits small intestinal motility through both neural and non-neural mechanisms. nih.gov

Table 3: Effects of CaSR Modulation on Gastrointestinal Motility

Modulator Model Key Finding Mechanism Reference(s)
NPS-2143 (Antagonist) Parkinson's disease mouse model (in vivo) Promoted gastrointestinal motility (increased gastric emptying, shortened transit time). Coordinated regulation by both the enteric and central nervous systems. nih.gov
NPS-2143 (Antagonist) Isolated GI muscle strips from PD mice (ex vivo) Directly inhibited contractility. Direct inhibition of voltage-gated Ca2+ channels (proposed). nih.gov
High Calcium (Agonist) Human observation Associated with constipation. Activation of CaSR. frontiersin.org
R568 (Agonist) Male C57BL/6 mice Inhibited small intestinal motility. Involves both the enteric nervous system and non-neural mechanisms. nih.gov

Idiopathic Pulmonary Fibrosis

Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease with limited therapeutic options. mdpi.comersnet.org Recent research has implicated the calcium-sensing receptor in the pathogenesis of IPF, presenting it as a novel therapeutic target. mdpi.comersnet.orgmedrxiv.org The CaSR is expressed in the airway epithelium and neuroepithelial bodies of both healthy and IPF human lungs. medrxiv.orgresearchgate.net

A key finding is the increased level of polyamines, which are agonists of the CaSR, in the saliva of IPF patients. mdpi.comresearchgate.net These polyamines can activate the CaSR in human lung fibroblasts, leading to an increase in intracellular calcium concentration. mdpi.com The activation of fibroblasts by transforming growth factor β1 (TGFβ1) is a critical step in the development of IPF. mdpi.com Studies have shown that TGFβ1 increases CaSR expression and that CaSR antagonism can reduce the pro-fibrotic responses induced by TGFβ1 in human lung fibroblasts. ersnet.orgmedrxiv.org

The CaSR antagonist NPS2143 has shown promise in preclinical studies. In normal and IPF human lung fibroblasts, NPS2143 reduced the TGFβ1-induced expression of polyamines and pro-fibrotic factors. mdpi.com It also reversed the pro-fibrotic effects of TGFβ1 on Rho kinase and α-smooth muscle actin (αSMA) expression, proliferation, and collagen production. researchgate.netmedrxiv.org Furthermore, targeted genetic deletion of CaSR from fibroblasts and smooth muscle cells protected mice from age-related lung fibrosis. researchgate.netmedrxiv.org These findings provide a strong rationale for the development of inhaled CaSR antagonists (calcilytics) as a novel treatment for IPF. medrxiv.orgresearchgate.net

Table 4: Research Findings on CaSR Antagonists in Idiopathic Pulmonary Fibrosis

Finding Model System CaSR Antagonist Used Outcome Reference(s)
Inhibition of pro-fibrotic factors TGFβ1-activated normal and IPF human lung fibroblasts NPS2143 Reduced expression of polyamines and pro-fibrotic factors. mdpi.com
Reversal of pro-fibrotic effects Normal human lung fibroblasts treated with TGFβ1 NPS2143 Reversed effects on Rho kinase, αSMA expression, proliferation, and collagen production. researchgate.netmedrxiv.org
Reduction of fibrotic markers Human lung fibroblasts General calcilytics Reduced mRNA levels of α-smooth muscle actin and collagen 1. ersnet.org
Protection from age-related fibrosis Mice with targeted CaSR deletion in fibroblasts and smooth muscle cells Genetic ablation (not a chemical antagonist) Protected from spontaneously occurring, age-related lung fibrosis. researchgate.netmedrxiv.org

Inflammatory Bowel Disease/Colitis

The role of the calcium-sensing receptor in inflammatory bowel disease (IBD) and colitis is complex, with studies suggesting both pro- and anti-inflammatory functions. mdpi.comnih.gov Some research indicates that intestine-specific knockout of the CaSR makes mice more susceptible to dextran (B179266) sulphate sodium (DSS)-induced colitis, pointing to a protective role for the receptor. nih.govmdpi.com

However, other studies have demonstrated that pharmacological inhibition of CaSR can be beneficial. In a mouse model of DSS-induced colitis, the CaSR antagonist NPS-2143 significantly reduced the cumulative inflammation score and the infiltration of inflammatory cells. nih.govmdpi.com In a model of medium-grade colitis, NPS-2143 treatment resulted in longer colons and reduced ulceration, along with decreased expression of the inflammatory markers COX2 and IL-22. mdpi.com The anti-inflammatory effect of NPS-2143 in the colon appears to be proportional to the severity of the disease. mdpi.com

Conversely, activation of the CaSR with the calcimimetic cinacalcet (B1662232) has been shown to have pro-inflammatory effects in a colitis model, reducing mucin expression and increasing plasma levels of tumor necrosis factor-α (TNF-α) and IL-6. mdpi.com In vitro studies also show that CaSR activation can induce the prostaglandin (B15479496) E2 (PGE2) pathway, which is involved in intestinal inflammation, and this effect can be prevented by calcilytics. frontiersin.org These findings suggest that while the baseline function of CaSR may be protective, its over-activation during inflammation can be detrimental, and pharmacological inhibition with antagonists may offer a therapeutic benefit in treating IBD. nih.govmdpi.com

Table 5: Effects of CaSR Modulation in Inflammatory Bowel Disease/Colitis

Modulator Model Key Finding Reference(s)
NPS-2143 (Antagonist) DSS-induced colitis in mice Reduced cumulative inflammation score and inflammatory cell infiltration. nih.govmdpi.com
NPS-2143 (Antagonist) Medium-grade DSS-induced colitis in mice Reduced colon ulceration and expression of COX2 and IL-22. mdpi.com
Cinacalcet (Agonist) DSS-induced colitis in mice Pro-inflammatory effects: reduced mucin, increased plasma TNF-α and IL-6. mdpi.com
Genetic Knockout of CaSR Intestine-specific knockout mice with DSS-induced colitis Increased susceptibility to colitis. nih.govmdpi.com

Clinical Trial Design and Outcomes (General Considerations)

The clinical development of CaSR antagonists, or calcilytics, was initially focused on their potential as anabolic agents for the treatment of osteoporosis. nih.govnih.gov The therapeutic strategy was based on the idea that by antagonizing the CaSR on parathyroid cells, these drugs would stimulate a short, pulsatile release of endogenous parathyroid hormone (PTH), which is known to promote bone formation. nih.govresearchgate.net

However, clinical trials for this indication were largely unsuccessful and have been discontinued. nih.gov For example, a clinical trial for the CaSR antagonist AXT914 was terminated early due to a lack of effect on bone formation markers. nih.gov A significant challenge encountered in these trials was a dose-limiting increase in serum calcium (hypercalcemia). nih.govresearchgate.net The reasons for the failure of CaSR antagonists to stimulate bone formation in humans are not fully understood but may be related to their effects on CaSR in other tissues. For instance, inhibiting CaSR in bone-forming osteoblasts could counteract the anabolic effects of the transiently released PTH. nih.gov

Another critical aspect of clinical trial design for these compounds is their pharmacokinetic profile. While antagonists like ronacaleret and JTT305 had more favorable pharmacokinetics than earlier compounds, the elevation in serum PTH levels often remained above baseline for extended periods (over 3.5 hours). nih.gov This prolonged PTH elevation differs from the rapid return to baseline seen with injections of recombinant PTH and may not produce the desired anabolic effect on bone. nih.gov These experiences highlight key considerations for future clinical trials of CaSR antagonists, including the need for compounds with a very short duration of action to achieve a truly pulsatile PTH profile and strategies to manage or avoid hypercalcemia.

Repurposing of CaSR Antagonists for Non-Calciotropic Disorders

Following the discontinuation of clinical trials for osteoporosis, there has been a significant shift towards repurposing CaSR antagonists for a variety of non-calciotropic disorders. nih.gov This strategic pivot is driven by the growing understanding of the CaSR's diverse physiological roles beyond calcium homeostasis.

One of the most promising areas for repurposing is in the treatment of inflammatory lung diseases. As detailed previously, CaSR is implicated in the pathophysiology of asthma and idiopathic pulmonary fibrosis. crick.ac.ukmdpi.com The ability of calcilytics to abrogate airway hyperresponsiveness, inflammation, and fibrotic processes in preclinical models provides a strong rationale for their development as inhaled therapies for these conditions. crick.ac.ukbmj.comresearchgate.net This topical approach could deliver therapeutic concentrations to the lungs while minimizing systemic absorption and the risk of side effects like hypercalcemia. researchgate.net

Another area of interest is in the treatment of certain genetic disorders. Heterozygous activating mutations in the CASR gene cause autosomal dominant hypocalcemia type 1 (ADH1) and Bartter syndrome type V, conditions characterized by low serum calcium. nih.gov CaSR antagonists are being explored as a potential therapy to counteract the effects of the overactive receptor in these patients. nih.gov

Furthermore, the role of CaSR in promoting bone metastasis in cancers like renal cell carcinoma suggests that CaSR antagonists could be repurposed as part of an anti-cancer strategy. nih.govnih.gov The antagonist NPS2143 has shown the ability to block the pro-metastatic effects of CaSR activation in cancer cells in vitro. nih.govnih.gov The broad expression and function of the CaSR in various tissues, including the gastrointestinal tract and the immune system, continue to open new avenues for the repurposing of its antagonists. mdpi.comfrontiersin.org

Future Directions and Emerging Research Areas

Development of Next-Generation CaSR Antagonists with Improved Profiles

The initial development of CaSR antagonists, also known as calcilytics, was primarily aimed at treating osteoporosis by inducing transient, pulse-like secretion of parathyroid hormone (PTH), which is known to have anabolic effects on bone. nih.govresearchgate.net However, the first-generation compounds, such as NPS-2143, had pharmacokinetic profiles that led to prolonged PTH elevation and subsequent hypercalcemia, which were not suitable for achieving the desired bone-building effect. nih.gov

Current research is focused on overcoming these limitations by designing next-generation CaSR antagonists with improved pharmacokinetic and pharmacodynamic properties. The goal is to create orally active, short-acting antagonists that stimulate a rapid and transient release of PTH, mimicking the effects of daily PTH injections like teriparatide. nih.govnih.govoup.com This approach is expected to maximize the anabolic effects on bone while minimizing the risk of hypercalcemia. nih.gov

Metabolism-guided drug design is a key strategy being employed. researchgate.net Researchers are intentionally incorporating metabolically labile chemical groups into new molecules. This allows for rapid clearance from the body, ensuring the desired short duration of action. For example, the introduction of a thiomethyl group into an amino alcohol derivative led to the identification of thioanisole (B89551) compounds that are potent, orally active CaSR antagonists with short half-lives. researchgate.net These compounds produced the desired transient PTH stimulation in preclinical models. researchgate.net Another approach involves modifying chemical scaffolds, such as tetrahydropyrazolopyrimidine, to create derivatives with potent antagonistic activity and a more favorable bioisosteric profile for oral administration. nih.gov

These advanced design strategies are paving the way for calcilytics that could become viable oral anabolic therapies for osteoporosis and other conditions requiring intermittent PTH stimulation. nih.govresearchgate.net

Exploration of Mode-Switching and Context-Dependent Allosteric Modulation

A fascinating and complex area of emerging research is the discovery that some allosteric modulators of the CaSR can exhibit "mode-switching." This means a single compound can act as either a negative allosteric modulator (NAM, an antagonist) or a positive allosteric modulator (PAM, an agonist) depending on the context. nih.gov

This dual activity was demonstrated with the compound calhex231, which was previously classified solely as a NAM. nih.gov In-depth pharmacological studies revealed that calhex231's effect is dependent on its concentration and its occupancy within the CaSR homodimer. nih.gov The CaSR functions as a dimer, with each unit (protomer) having a binding site. Research suggests that when an allosteric modulator like calhex231 binds to just one protomer in the dimer, it can act as a PAM, enhancing the receptor's sensitivity to calcium. However, when it binds to both protomers, it switches to a NAM, inhibiting the receptor's function. nih.gov

This phenomenon is reconciled by the allosteric quaternary complex model, which considers the interactions between the receptor dimer, the primary agonist (calcium), and the allosteric modulator. nih.gov This model suggests that the modulator's ability to switch modes is driven by the interplay of binding affinities and the negative cooperativity between modulator molecules when both sites on the dimer are occupied. nih.gov

The discovery of mode-switching has significant implications for drug development. It highlights the potential for creating highly sophisticated drugs that can fine-tune receptor activity in a more nuanced way than simple on/off antagonists. Understanding this context-dependent modulation is crucial for designing future CaSR-targeted therapies and for accurately interpreting the pharmacological behavior of new compounds. nih.gov

Advanced Structural Biology Approaches (e.g., Cryo-EM) for Rational Drug Design

Progress in developing novel CaSR antagonists is increasingly driven by advances in structural biology, particularly cryo-electron microscopy (cryo-EM). nih.govnih.govnih.gov For years, the lack of a high-resolution structure of the full-length CaSR hindered rational drug design efforts. acs.orgmdpi.com Recently, multiple cryo-EM structures have been solved, capturing the receptor in different states: inactive, active (bound to calcium), and in complex with various allosteric modulators like NPS-2143. nih.govnih.gov

These structures have provided unprecedented insight into the receptor's complex architecture and mechanism of action. nih.gov Key revelations include:

How the binding of calcium to the large extracellular "Venus flytrap" domain triggers large-scale conformational changes. nih.gov

How these changes are transmitted to the seven-transmembrane (7TM) domain, leading to its rearrangement and the activation of intracellular G proteins. nih.gov

The precise location of the allosteric binding pocket within the 7TM domain where both positive and negative modulators, despite their opposing effects, bind. nih.gov

The structural basis for the CaSR's dimeric nature and how the two subunits interact and move relative to each other during activation. nih.govnih.gov

This detailed structural information is a cornerstone of modern rational drug design. nih.govlongdom.orgmq.edu.au It allows scientists to perform structure-based virtual screening, where massive libraries containing billions of molecules can be computationally docked against the receptor's structure to identify new potential antagonists. biorxiv.orgbiorxiv.org This approach has already proven successful in discovering novel PAMs that are topologically distinct from existing drugs. biorxiv.orgbiorxiv.orgresearchgate.net The same principles are being applied to find new NAMs (antagonists). By understanding the precise shape and chemical environment of the binding pocket, medicinal chemists can rationally design new molecules with improved potency, selectivity, and pharmacokinetic properties. mdpi.com

Novel Applications in Non-Classical CaSR-Expressing Tissues

While the CaSR is best known for its role in the parathyroid glands and kidneys, research has revealed its expression in a wide variety of "non-classical" or non-calcitropic tissues, opening the door to entirely new therapeutic applications for CaSR antagonists. nih.govatlasgeneticsoncology.orgtocris.com In these tissues, the CaSR is involved in regulating diverse cellular processes such as proliferation, differentiation, inflammation, and apoptosis. nih.govatlasgeneticsoncology.org Abnormal CaSR function in these locations has been implicated in several diseases. nih.govmdpi.com

Potential novel applications for CaSR antagonists include:

Pulmonary Diseases: The CaSR is expressed in the lungs and has been linked to the pathology of diseases like asthma and pulmonary fibrosis. nih.govresearchgate.net In pulmonary fibrosis, CaSR antagonists have shown potential in preclinical models to reverse pro-fibrotic effects, suggesting they could be a novel disease-modifying therapy. researchgate.net

Cardiovascular Diseases: The CaSR is present in vascular smooth muscle cells, endothelial cells, and perivascular nerves, where it helps regulate vascular tone, proliferation, and calcification. nih.gov This has implicated the receptor in conditions like hypertension and atherosclerosis. researchgate.netnih.gov Calcilytics are being explored as potential therapeutics for these cardiovascular diseases. nih.gov

Gastrointestinal Diseases: In the colon, the CaSR is thought to act as a tumor suppressor by promoting cell differentiation and inhibiting proliferation. nih.govatlasgeneticsoncology.org Loss of CaSR expression is observed in colorectal cancer. nih.gov While this suggests a role for agonists, the complex signaling of the CaSR in different cellular contexts means antagonists could also have a role, for example, in modulating inflammatory pathways in the gut.

Metabolic Disorders: The CaSR is expressed in adipocytes (fat cells) and may be involved in adipogenesis (the formation of fat cells). atlasgeneticsoncology.org This suggests a potential, though still highly exploratory, role for CaSR modulators in the context of obesity and related metabolic disorders.

The exploration of CaSR antagonists in these non-classical tissues is still in early stages but represents a significant frontier in pharmacology. It highlights the receptor's role as a multifunctional sensor with importance far beyond systemic calcium control. acs.org

Q & A

Q. What are the primary in vitro assays for evaluating Calcium-Sensing Receptor (CaSR) antagonist activity?

The fluorimetric imaging plate reader (FLIPR) assay is a gold standard for assessing CaSR antagonism. It measures cytoplasmic calcium mobilization in HEK293 cells expressing human CaSR. For example, NPS-2143, a selective CaSR antagonist, demonstrated an IC50 of 43 nM in this assay . Other methods include metabolic profiling in human liver microsomes (HLM) to identify oxidation pathways (e.g., sulfoxide/sulfone metabolites) and evaluate CYP3A4-mediated clearance .

Q. How do CaSR antagonists modulate parathyroid hormone (PTH) secretion?

CaSR antagonists (calcilytics) reduce the receptor’s sensitivity to extracellular calcium, leading to transient PTH secretion. For instance, low-dose NPS-2143 stimulates pulsatile PTH release, mimicking endogenous secretion patterns critical for bone formation. Sustained PTH elevation (as seen with long-acting antagonists) fails to increase bone mass, emphasizing the need for short-acting compounds .

Q. What experimental models are used to study tissue-specific effects of CaSR antagonists?

Preclinical studies utilize:

  • In vitro neuronal models : Cortical neurons from rats to assess glutamatergic transmission (e.g., MPH’s dose-dependent effects on NMDAR/AMPAR-EPSCs) .
  • Asthma models : Allergic asthma mice to evaluate airway hyperresponsiveness and inflammation .
  • Bone remodeling assays : Osteopenic rats to measure bone formation via PTH stimulation .

Advanced Research Questions

Q. How can researchers address discrepancies in antagonist efficacy between in vitro and in vivo models?

Contradictions often arise from pharmacokinetic variability (e.g., metabolic stability) or tissue-specific signaling. For example, zwitterionic amino alcohols like compound 3 show high in vitro potency (IC50 = 0.016 μM) but require metabolic optimization (e.g., introducing labile thioether groups) to improve clearance in humans . Validating tissue penetration and receptor occupancy via radiolabeled tracers or positron emission tomography (PET) can bridge this gap .

Q. What strategies optimize the pharmacokinetic profiles of short-acting CaSR antagonists?

Key approaches include:

  • Metabolic soft spots : Introducing CYP3A4-labile groups (e.g., thioanisole in compounds 22 and 23 ) to ensure rapid oxidation into inactive sulfoxide metabolites, preventing sustained PTH elevation .
  • Reducing off-target effects : Screening against hERG, monoamine transporters, and adrenergic receptors to avoid cardiotoxicity or neuropsychiatric side effects. Ronacaleret, for instance, shows negligible hERG inhibition (IC50 > 30 μM) .

Q. How do structural modifications influence CaSR antagonist selectivity and potency?

  • Biaryl carboxylic acids : Enhance metabolic clearance while maintaining affinity (e.g., compound 3 with IC50 = 0.016 μM) .
  • Chiral centers : Stereoselective synthesis (e.g., (+)-DIP-Cl reduction) improves enantiomeric purity (>98% ee), critical for receptor binding .
  • Allosteric modulation : Compounds like AZD8931 exploit dual EGFR/HER2 inhibition to overcome compensatory pathways in resistant models .

Q. What mechanisms underlie dose-dependent contradictions in CaSR antagonist effects?

Low-dose MPH enhances NMDAR-EPSCs and cognitive function via SNAP-25-dependent exocytosis, while high-dose MPH suppresses glutamatergic transmission and induces hyperactivity. This biphasic response underscores the importance of dose titration in preclinical studies .

Data Contradiction Analysis

Inconsistent results in bone anabolism studies
Long-acting antagonists (e.g., NPS-2143) show no bone mass increase due to sustained PTH elevation, whereas short-acting agents (e.g., compound 22 ) mimic endogenous PTH pulsatility, promoting osteoblast activity. Resolving this requires PK/PD modeling to align half-life with pulsatile secretion .

Divergent outcomes in neuronal vs. peripheral tissue models
CaSR antagonists may enhance cognition at low doses but exacerbate psychosis at high doses. Experimental designs should incorporate behavioral assays (e.g., temporal order recognition memory) alongside molecular endpoints (e.g., surface glutamate receptor levels) .

Methodological Recommendations

  • Dose-response curves : Essential for identifying therapeutic windows, especially for biphasic agents .
  • Species-specific metabolism : Use humanized liver models to predict clinical PK, as rodent CYP profiles differ significantly .
  • Multi-omics integration : Combine transcriptomics (e.g., CaSR signaling pathways) and metabolomics (e.g., calcium flux assays) to map systemic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Calcium-Sensing Receptor Antagonists I
Reactant of Route 2
Reactant of Route 2
Calcium-Sensing Receptor Antagonists I

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.